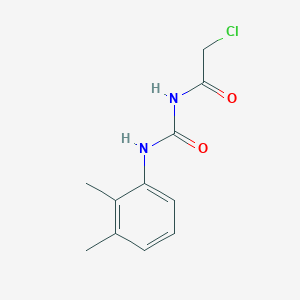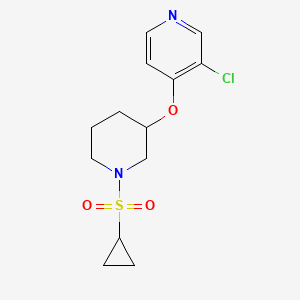
3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine compounds involves various methods. One such method includes the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridine” consists of a pyridine ring attached to a piperidine ring via an oxygen atom. The piperidine ring is further substituted with a cyclopropylsulfonyl group.
Chemical Reactions Analysis
The chemical reactions involving pyridine compounds are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. CSP-2503 serves as an organoboron reagent in this process. Key points include:
- Applications : It facilitates the synthesis of complex organic molecules by forming C–C bonds. Researchers use it to create biologically active compounds, pharmaceutical intermediates, and materials .
Propiedades
IUPAC Name |
3-chloro-4-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-8-15-6-5-13(12)19-10-2-1-7-16(9-10)20(17,18)11-3-4-11/h5-6,8,10-11H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQLAUNUKXVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)
![3,3-Dimethyl-4-[1-[5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2585836.png)
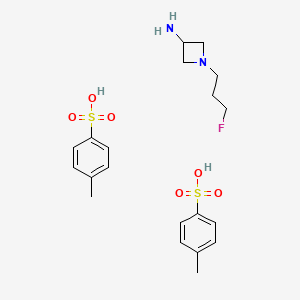
![5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2585838.png)
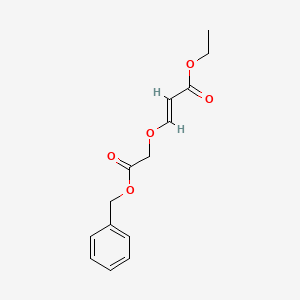
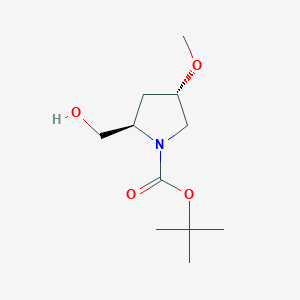
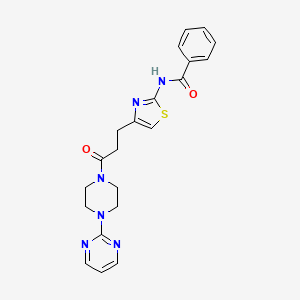
![4-Chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole](/img/structure/B2585844.png)
![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)
![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)
amine dihydrochloride](/img/no-structure.png)
